molecular formula C18H34O6Si2 B8703564 1,4-PHENYLENEBIS(TRIETHOXYSILANE) CAS No. 151980-62-0

1,4-PHENYLENEBIS(TRIETHOXYSILANE)

Cat. No. B8703564
M. Wt: 402.6 g/mol
InChI Key: JIOGKDWMNMIDEY-UHFFFAOYSA-N
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Patent
US05229481

Procedure details

The procedure used for the preparation of 1,3 di(triethoxysilyl) benzene was followed using 1,2 dibromobenzene (100.0 g, 0.424 mg). The product after two distillations was a clear colorless oil (11.9 g, 7%). IR (Neat, CsI, cm-1): 3040 w, 2963 s, 2920 s, 2880 s, 730 w, 1480 w, 1436 m, 1426 w, 1310 w, 1290 w, 1160 s, 1100 vs, 955 s, 780 s, 755 s, 718 m, 700 m, 668 w, 515 m, 484 m. 1H NMR (benzene-d6, 22° C., 300 MHz ): δ 1.21 (t, J=7.2 Hz, 18 H, OCH2CH3), 3.91 (q, J=7.2 Hz, 12H, OCH2CH3), 7.29 (dd, J=5.7 Hz, 2H, C6H4), 8.12 (dd, J=5.7 Hz, 2H, C6H4). 13C{:H} NMR (benzene-d6, 22° C., 75.5 MHz ): δ 18.44 (OCH2CH3), 58.87 (OCH2CH3), 129.25, 137.19, 138.97 (C6H4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
11.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
13C{:H}
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[Si](OCC)(OCC)[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Si:11]([O:18][CH2:19][CH3:20])([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14])[CH:6]=1)C.Br[C:28]1[CH:33]=CC=CC=1Br.[I-].[Cs+]>>[CH2:13]([O:12][Si:11]([O:18][CH2:33][CH3:28])([O:15][CH2:16][CH3:17])[C:6]1[CH:5]=[CH:10][CH:9]=[CH:8][C:7]=1[Si:11]([O:12][CH2:13][CH3:14])([O:15][CH2:16][CH3:17])[O:18][CH2:19][CH3:20])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[Si](C1=CC(=CC=C1)[Si](OCC)(OCC)OCC)(OCC)OCC
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)Br
Step Three
Name
oil
Quantity
11.9 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Cs+]
Step Five
Name
13C{:H}
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3040 w, 2963 s, 2920 s, 2880 s, 730 w, 1480 w, 1436 m, 1426 w, 1310 w, 1290 w, 1160 s, 1100 vs, 955 s, 780 s, 755 s, 718 m, 700 m, 668 w, 515 m, 484 m
Duration
755 s

Outcomes

Product
Name
Type
Smiles
C(C)O[Si](C1=C(C=CC=C1)[Si](OCC)(OCC)OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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